N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Abstract : The insect ryanodine receptor (RyR) is a promising target for novel insecticides. Researchers have designed and synthesized a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent. Among these, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) demonstrated 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L. Molecular docking studies suggest that these compounds may activate insect RyR .
- 4-(4-amino-3-fluorophenyl)morpholin-3-one (CAS#: 742073-22-9) is a related compound. Its properties, such as solubility, stability, and biological activity, could be studied to understand its potential applications .
- The synthesized compound (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide exhibits solvatomorphism in the solid state. Researchers could investigate the anhydrous and hydrate forms obtained from different solvents, exploring their crystal structures and properties .
Insecticidal Activity
Morpholinone Derivatives
Solvatomorphism
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5/c1-33-21-7-5-19(6-8-21)28-13-17-9-16-10-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-3-18(27)11-20/h2-12,28H,13-15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPORGNKIYYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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